N-Sulfinyl-p-toluenesulfonamide
Description
Historical Context and Evolution of N-Sulfinyl Compounds in Chemical Synthesis
The journey of N-sulfinyl compounds, or sulfinylamines (R-N=S=O), began over a century ago, yet their synthetic potential has been more fully realized in recent decades. researchgate.netrsc.org Initially, their application in organic synthesis was sporadic. The first synthesis of N-sulfinyl imines in their racemic form was achieved through the oxidation of p-toluenesulfenyl imines. wikipedia.org A significant leap forward came with the development of methods to produce enantiopure N-sulfinyl imines, which opened the door to asymmetric synthesis. nih.gov
Early methods for preparing enantiopure N-sulfinyl imines, such as those derived from p-toluenesulfonamide (B41071), involved reactions with chiral auxiliaries or asymmetric oxidation, though some of these methods had limitations in scope or the accessibility of reagents. wikipedia.org Over time, the development of more practical and general procedures has made chiral N-sulfinyl imines, including those derived from N-Sulfinyl-p-toluenesulfonamide, readily accessible, leading to a renaissance in their use. nih.gov This evolution has transformed them from chemical curiosities into powerful and predictable tools for constructing complex chiral molecules.
Significance of this compound as a Versatile Reagent
The significance of this compound lies in its role as a precursor to chiral N-p-toluenesulfinylimines (also known as p-tolylsulfinimines), which are highly versatile intermediates for the asymmetric synthesis of amines. wikipedia.orgnih.gov The N-sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine C=N bond with a high degree of predictability and control. wikipedia.org
One of the notable advantages of using the p-toluenesulfinyl group, derived from this compound, is its UV activity. This property allows for the straightforward monitoring of reaction progress using techniques like thin-layer chromatography (TLC) with a UV indicator. nih.gov Furthermore, the sulfinyl group can be easily cleaved from the product amine under mild acidic conditions, a crucial feature for its application as a chiral auxiliary. wikipedia.org
The resulting chiral amines are valuable building blocks for the synthesis of a plethora of biologically active compounds and complex natural products, including various nitrogen-containing heterocycles like piperidines, pyrrolidines, and aziridines. rsc.orgnih.gov The reliability and high stereoselectivity achieved with p-toluenesulfinimines have established them as a premier method for the asymmetric synthesis of amine derivatives. wikipedia.org
Overview of Reactivity Patterns and Synthetic Utility of this compound
This compound itself and its derived N-sulfinylimines exhibit a rich and diverse reactivity, making them exceptionally useful in organic synthesis. The primary reactivity pattern involves the electrophilic nature of the imine carbon in N-p-toluenesulfinylimines, which readily undergo 1,2-addition reactions with a wide range of organometallic nucleophiles.
Nucleophilic Additions: The addition of organometallic reagents, such as Grignard reagents and organolithiums, to N-p-toluenesulfinylimines is a cornerstone of their application. This reaction allows for the highly diastereoselective formation of a new carbon-carbon bond and the creation of a stereocenter at the carbon atom of the resulting amine. The stereochemical outcome is dictated by the chiral sulfur center of the sulfinyl group.
Cycloaddition Reactions: N-sulfinyl compounds, including derivatives of this compound, can participate in cycloaddition reactions. N-sulfonylimines, closely related structures, have been shown to undergo [4+2] and [2+2] cycloadditions, demonstrating the potential of the imine functionality to construct cyclic and polycyclic systems. nih.govnih.gov For instance, enantiopure (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone has been utilized as a dienophile in asymmetric Diels-Alder reactions, showcasing high control over chemoselectivity, regioselectivity, and diastereoselectivity. nih.gov
Synthesis of Heterocycles: The synthetic utility of this compound extends to the construction of nitrogen-containing heterocycles. The chiral amine products obtained from nucleophilic additions to N-p-toluenesulfinylimines can be further elaborated through cyclization reactions to yield structurally diverse piperidines, pyrrolidines, and aziridines. rsc.orgnih.gov For example, chiral N-tosyl α-amino aldehydes, derived from N-sulfinyl α-amino 1,3-dithioacetals, have been used in the synthesis of dihydroxyproline derivatives. nih.gov
The following tables summarize some of the key reactions and applications, highlighting the versatility of this important reagent.
| Reaction Type | Reactants | Conditions | Product | Yield/Selectivity | Reference |
| Nucleophilic Addition | N-p-tolylsulfinylimine, Aryl Grignard reagent | Ambient Temperature | Chiral diarylmethylamine | High yields and diastereoselectivities | researchgate.net |
| Nucleophilic Addition | N-sulfinimine, α-metalated vinyl sulfoxide | - | Allylic amine | 93-98% yield, dr up to 99:1 | nih.gov |
| Heterocycle Synthesis | N-sulfinyl β-amino ketal, Grignard reagent | - | N-sulfinyl β-amino ketone ketal | High yields and diastereoselectivity | nih.gov |
| Diels-Alder Reaction | (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone, Diene | - | Tetracyclic sulfinyl derivative | High chemo-, regio-, and diastereoselectivity | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-sulfinylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S2/c1-6-2-4-7(5-3-6)13(10,11)8-12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTSIMMJOIPMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340242 | |
| Record name | N-Sulfinyl-p-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4104-47-6 | |
| Record name | N-Sulfinyl-p-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of N Sulfinyl P Toluenesulfonamide
Reaction Mechanisms Involving the Sulfinyl Group (N=S=O)
The N=S=O group is central to the reactivity of N-Sulfinyl-p-toluenesulfonamide, participating in a variety of transformations through its dual electronic character and ability to undergo addition and cycloaddition reactions.
The sulfur-nitrogen bond in sulfenamide-type compounds is polarized, rendering the sulfur atom electrophilic and susceptible to attack by nucleophiles. youtube.com In this compound, the highly electron-withdrawing p-toluenesulfonyl group further enhances the electrophilicity of the sulfinyl sulfur atom. This allows for nucleophilic addition and substitution reactions at the sulfinyl group. patsnap.com For instance, reactions with nucleophiles such as amines, alkoxides, and Grignard reagents can lead to the displacement of groups attached to the sulfur atom. patsnap.comnih.gov
Conversely, while the sulfinyl sulfur is electrophilic, the nitrogen and oxygen atoms possess lone pairs of electrons. Under strongly basic conditions, deprotonation of the related p-toluenesulfonamide (B41071) can generate a nucleophilic anion. tcichemicals.com In a similar vein, related sulfenate anions, which can be generated from β-sulfinyl esters, are known to act as potent nucleophiles. nih.gov This suggests that under specific conditions, the this compound moiety could potentially exhibit nucleophilic character.
The N=S double bond in the sulfinyl group can undergo addition reactions. Organometallic reagents, such as Grignard and organolithium compounds, have been shown to add across the N=S=O group in related sulfinylamines. nih.govresearchgate.net This process typically involves the initial addition of the nucleophilic organometallic reagent to the electrophilic sulfur atom, leading to the formation of a sulfinamide intermediate. nih.govresearchgate.net
Mechanistic studies on related bifunctional sulfonamides indicate that the N–S bond can undergo homolysis, generating tosyl and iminyl radicals. researchgate.net These transient radical species can then add to unsaturated systems like alkenes, demonstrating a pathway for addition across the nitrogen-sulfur linkage via a radical mechanism. researchgate.net The formation of sulfur-nitrogen bonds is a subject of ongoing research, with various methods being developed for their construction. nih.gov
This compound (TsNSO) is a key reagent in stereocontrolled syntheses of cyclic sulfinates (sultines). rsc.org It reacts with unsaturated alcohols in a process that involves cycloaddition to form these heterocyclic structures with a high degree of stereoselection. rsc.org
In other contexts, sulfinyl groups have been shown to participate in cycloaddition/rearrangement cascades. For example, a sulfinyl group can react with a benzyne (B1209423) in a [2+2] cycloaddition, which is then followed by a rearrangement cascade involving migration. patsnap.com While not directly involving this compound, the reaction of an aryl propargyl ether with a sulfonyl azide (B81097) can proceed through a cycloaddition, formation of a ketenimine, and a subsequent rearrangement, illustrating the potential for complex, multi-step pathways involving sulfonyl and related groups. Intramolecular migration of a sulfonyl group from a nitrogen atom to an oxygen atom has also been reported in the condensed phase, highlighting the potential for such rearrangements in related structures.
Kinetic and Isotope Effect Studies in Reactions with this compound
Kinetic and isotope effect studies are powerful tools for elucidating reaction mechanisms, determining rate-limiting steps, and characterizing transition state structures.
Detailed studies specifically investigating the kinetic isotope effects (KIEs) for ene reactions involving this compound are not extensively documented in the surveyed scientific literature. The ene reaction, a pericyclic reaction involving the transfer of an allylic hydrogen to an enophile, would be expected to exhibit a primary kinetic isotope effect (kH/kD > 1) if the C-H bond cleavage is part of the rate-determining step. The magnitude of this effect can provide insight into the transition state's symmetry and the extent of hydrogen transfer. While KIEs are widely used to probe mechanisms, including those of sulfur compounds and enzymatic reactions, specific data for the ene reaction of this compound is not available. researchgate.net
Table 1: Representative Kinetic Isotope Effects in Related Sulfur Compound Reactions (Note: This table illustrates typical KIE values for sulfur-related reactions to provide context, as specific data for the target reaction is unavailable.)
| Reaction Type | Isotope(s) | kH/kD or other KIE | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Sulfation by SO3 | ¹⁸O | 1.012 | S-O bond cleavage in transition state | researchgate.net |
| C-H Sulfination | H/D | 2.5 | C-H bond cleavage is involved in the rate-determining step |
For example, in the hydrolysis of related N-amidomethylsulfonamides, the mechanism can change depending on the substitution pattern and pH. Under basic conditions, the hydrolysis of a tertiary N-amidomethylsulfonamide proceeds via nucleophilic attack of hydroxide (B78521) at the amide carbonyl carbon. In contrast, a secondary analogue with a sulfonamide N-H group hydrolyzes through an E1cbrev mechanism, where the initial ionization of the sulfonamide is a key step.
In reactions involving the addition of organometallic reagents to sulfinylamines, a proposed mechanism involves the formation of an intermediate sulfinamide which then converts to the final product. nih.govresearchgate.net The rate-determining step in such a sequence could be either the initial nucleophilic addition or the subsequent rearrangement/hydrolysis of the intermediate. Computational studies on related systems, such as the amino-sulfonylation of alkenes with N-sulfonyl ketimines, help to elucidate the free energy profiles of plausible pathways and identify the transition states with the highest energy, which correspond to the rate-determining steps. researchgate.net For instance, density functional theory (DFT) calculations can compare the energy barriers for different steps, such as the initial radical addition versus the subsequent radical coupling, to determine which is kinetically limiting. researchgate.net
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| p-toluenesulfonamide |
| Aryl propargyl ether |
| N-amidomethylsulfonamide |
Computational Studies on Reaction Pathways and Intermediates
Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms and electronic properties of N-sulfinylamines, including this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into reaction pathways, the stability of intermediates, and the fundamental electronic factors governing reactivity.
DFT Computations for Reaction Mechanisms (e.g., with Sulfides)
While specific DFT studies on the reaction of this compound with sulfides are not extensively documented in the reviewed literature, broader computational investigations into the reactivity of sulfonamides and related compounds with nucleophiles offer significant insights. The sulfonamide group possesses dual reactivity; the nitrogen atom can act as a nucleophile, while the sulfonyl group's electron-withdrawing nature makes the sulfur atom susceptible to nucleophilic attack. patsnap.com
DFT calculations are instrumental in mapping the potential energy surfaces of these reactions. For instance, in reactions involving nucleophilic substitution, computational models can predict whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.com These studies can elucidate the structure of transition states and intermediates, such as the formation of a Meisenheimer-like complex, and calculate the associated activation barriers. mdpi.com
In a general sense, the reaction of an N-sulfinylamine with a nucleophile can be computationally modeled to determine the most favorable site of attack. DFT studies on related systems, such as the reaction of N-acylsulfonamides in Suzuki cross-coupling reactions, utilize methods like the B3LYP/6-31G(d,p) basis set to optimize geometries and understand structural properties that influence the reaction's course. nih.gov Such computational approaches are critical for predicting reaction outcomes and designing new synthetic methodologies.
Computational Analysis of Hydrolytic Reactivity of R-NSO Compounds
The hydrolytic stability of N-sulfinylamines (R-NSO) is highly dependent on the nature of the R-substituent, a phenomenon that has been successfully rationalized through computational studies. patsnap.comnih.gov These compounds exhibit a wide range of reactivity towards water, from being extremely sensitive to practically inert. patsnap.comnih.gov
Computational investigations, often using DFT methods such as B3LYP/6-31+G(2d,2p), have established that a "two-water-molecule" model is generally sufficient to accurately describe the concerted hydrolysis mechanism. nih.govacs.orgrsc.org In this model, one water molecule acts as a nucleophile attacking the sulfur atom, while the second facilitates proton transfer. Two primary pathways are typically considered for the initial attack: addition across the N=S bond and addition across the S=O bond. For N-sulfinylamines, the attack across the S=O bond is generally found to be the favored pathway. nih.gov
A key finding from these computational analyses is the strong correlation between the hydrolytic reactivity and the electronic properties of the R-NSO compound. Specifically, the activation barrier for hydrolysis decreases as the positive charge on the NSO sulfur atom increases. patsnap.comnih.gov This relationship provides a predictive tool for estimating a compound's stability to moisture. The reactivity of an N-sulfinylamine toward water increases as the electron-withdrawing capability of the substituent (R) increases. acs.orgrsc.org For example, compounds with strongly electron-withdrawing groups hydrolyze more readily than those with electron-donating groups. acs.org
In the case of more stable compounds like N-sulfinylhydrazines, computational analysis reveals that extended π-conjugation introduces a sulfide-like resonance structure, which contributes to their insensitivity toward moisture. patsnap.comnih.gov
Table 1: Calculated Activation Enthalpies for Hydrolysis of R-NSO Compounds Note: This table is a representative example based on findings from computational studies. Exact values can vary with the level of theory and basis set used.
| Substituent (R) | Qualitative Reactivity | Calculated Activation Enthalpy (ΔH‡) | Calculated Charge on Sulfur |
|---|---|---|---|
| CF3 (Strongly Electron-Withdrawing) | High | Lower | Higher Positive Charge |
| Ph (Aromatic) | Moderate | Intermediate | Intermediate Positive Charge |
| CH3 (Alkyl, Electron-Donating) | High | Lower | Lower Positive Charge |
| R-CO-NH (Hydrazide-type) | Low (Inert) | Higher | Lower Positive Charge (due to resonance) |
Electronic and Molecular Structure Investigations
Computational methods are essential for a detailed understanding of the electronic and molecular structure of this compound. According to X-ray crystallography studies on related N-sulfinylamines, these molecules typically feature a planar C-N=S=O core with a syn geometry. wikipedia.org
DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are used to compute and confirm structural parameters. mdpi.com For related sulfonamides, these calculations accurately predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. mdpi.com
Electronic structure analyses using techniques like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) provide deeper insights. nih.govtcichemicals.com NBO analysis for p-toluenesulfonamide and its derivatives reveals the nature of intramolecular interactions and charge transfer events, often attributed to π→π* transitions. tcichemicals.com In the NSO group, the two π bonds are described as a conjugated system. nih.gov This delocalization of electrons is a key feature of its electronic structure. The sulfonyl group (-SO2-) in the p-toluenesulfonamide moiety is strongly electron-withdrawing, which significantly influences the charge distribution across the entire molecule, including the N=S=O group. patsnap.com This electronic effect is directly linked to the compound's reactivity, as discussed in the context of hydrolysis. patsnap.comnih.gov
Furthermore, computational studies can simulate spectroscopic properties. The calculated vibrational frequencies (IR) and electronic transitions (UV-Vis) for related sulfonamides show good agreement with experimental spectra, allowing for confident assignment of spectral features, such as the characteristic asymmetric and symmetric stretching vibrations of the SO₂ group. mdpi.com
Applications of N Sulfinyl P Toluenesulfonamide and Its Derivatives in Stereoselective Synthesis
Asymmetric Synthesis of Chiral Amines and Amino Acid Derivatives
The synthesis of chiral amines and their derivatives is a cornerstone of modern medicinal chemistry. N-Sulfinyl imines derived from N-Sulfinyl-p-toluenesulfonamide provide a reliable and versatile method for accessing these valuable compounds with a high degree of stereochemical control.
Role of Chiral Sulfinimine Derivatives in Asymmetric Transformations
Chiral sulfinimine derivatives, particularly those bearing the p-toluenesulfinyl (tosyl) group, are exceptional chiral auxiliaries. researchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. The sulfinyl group in N-tosylsulfinimines is chiral at the sulfur atom and powerfully influences the stereoselectivity of reactions at the adjacent imine carbon. khanacademy.org
The key to their effectiveness lies in the sulfinyl group's ability to be a potent electron-withdrawing group, which activates the imine for nucleophilic attack. nih.govresearchgate.net Simultaneously, its steric bulk directs incoming nucleophiles to one face of the imine double bond over the other. khanacademy.org This predictable stereodirecting effect leads to high levels of asymmetric induction. khanacademy.org An additional advantage of p-toluenesulfinimines is that they are UV active, which allows for easy monitoring of the reaction progress. researchgate.netresearchgate.net After the desired transformation, the sulfinyl auxiliary can be readily removed under mild acidic conditions, yielding the final chiral amine product. khanacademy.orgnih.gov
Nucleophilic Additions to N-Sulfinyl Imines
One of the most powerful applications of N-sulfinyl imines is their reaction with organometallic nucleophiles. khanacademy.org This represents one of the most dependable methods for the asymmetric synthesis of a wide variety of amine derivatives. khanacademy.orgnih.gov The electron-withdrawing nature of the N-sulfinyl group facilitates the 1,2-addition of nucleophiles to the imine carbon. khanacademy.orgnih.gov
A wide range of nucleophiles can be employed in these reactions, including:
Organometallic Reagents: Grignard reagents (organomagnesium) and organolithium compounds are commonly added to N-sulfinyl imines to produce chiral amines with high diastereoselectivity. nih.govmasterorganicchemistry.com
Enolates: The addition of ester or ketone enolates (e.g., from methyl acetate) provides a direct route to chiral β-amino esters and β-amino ketones. masterorganicchemistry.com
Other Nucleophiles: The methodology extends to the synthesis of α-amino acids through Strecker-type reactions and the creation of fluorinated amines by adding fluorinated nucleophiles. masterorganicchemistry.commdpi.comnih.gov
The choice of organometallic reagent can influence the stereochemical outcome, with Grignard reagents often providing higher diastereoselectivity compared to organolithium reagents in certain cases. nih.gov
Diastereoselective and Enantioselective Control in Stereoselective Processes
The high degree of stereocontrol in reactions involving N-sulfinyl imines stems from a well-defined transition state. For nucleophilic additions, a six-membered, chair-like transition state is often proposed, where the metal cation of the nucleophile coordinates to both the oxygen of the sulfinyl group and the nitrogen of the imine. This rigidifies the structure, and the bulky p-tolyl group on the sulfur atom sterically blocks one face of the imine, forcing the nucleophile to attack from the less hindered side.
This mechanism provides excellent diastereoselective control, meaning it preferentially forms one diastereomer of the product over others. nih.gov Since the starting this compound can be prepared in an enantiopure form (either the (R) or (S) enantiomer), the chirality at the sulfur atom is transferred to the newly formed stereocenter at the carbon atom. researchgate.netkhanacademy.org This process allows for high enantioselectivity, producing the desired enantiomer of the final amine product in high purity. The sulfinyl group effectively prevents racemization of the newly created stereocenter because the resulting nitrogen anion is stabilized. khanacademy.org
Table 1: Examples of Nucleophilic Additions to N-Sulfinyl Imines This table is interactive and can be sorted by clicking on the headers.
| N-Sulfinyl Imine Substrate | Nucleophile | Product Type | Diastereomeric Ratio (dr) |
|---|---|---|---|
| N-tosyl aldimine | Allylmagnesium bromide | Homoallylic amine | High |
| N-tosyl ketimine | Grignard Reagent | Branched α-amine | High |
| N-tosyl aldimine | Lithium enolate of Weinreb amide | β-Amino ketone | High |
| N-tosyl aldimine | α-Metalated vinyl sulfoxide | Allylic amine | up to 99:1 |
| N-cinnamylidene-p-toluenesulfonamide | (R)-tBS-metalloenamine | 1,3-diamine | High |
Data sourced from references researchgate.netnih.govmdpi.com.
Synthesis of Nitrogen Heterocycles
Beyond the synthesis of acyclic amines, N-sulfinyl imines derived from this compound are valuable precursors for constructing nitrogen-containing heterocyclic rings, which are core structures in many natural products and pharmaceuticals. researchgate.netyoutube.com
Formation of Dihydrothiazine 1-Oxides
This compound (TsN=S=O) can act as a dienophile in hetero-Diels-Alder reactions. researchgate.netmdpi.comnih.gov In this type of [4+2] cycloaddition, the N=S double bond of the N-sulfinyl compound reacts with a conjugated diene. This reaction constructs a six-membered ring containing sulfur, nitrogen, and an S=O bond, which is the core structure of a 3,6-dihydro-2H-1,2-thiazine 1-oxide.
The reaction is a powerful method for creating these heterocycles in a single, stereocontrolled step. nih.gov The electron-withdrawing tosyl group on the nitrogen atom activates the N=S dienophile, facilitating the cycloaddition. Furthermore, the inherent chirality of the sulfinyl group can direct the stereochemical outcome of the reaction, leading to enantiomerically enriched heterocyclic products. In a related reaction, this compound reacts with unsaturated alcohols to form chiral cyclic sulfinates, known as sultines, with high stereoselection.
Synthesis of Pyrrolidines and Related Systems
Chiral N-sulfinyl imines are extensively used in the synthesis of five-membered nitrogen heterocycles like pyrrolidines and their derivatives. researchgate.net One established method involves the highly diastereoselective addition of chiral α-metalated vinyl sulfoxides to enantiopure N-sulfinimines. researchgate.net The resulting allylic amines can then be further transformed into highly functionalized 3-sulfinyl-2,5-cis-dihydropyrroles. researchgate.net
Another powerful strategy involves using N-sulfinyl δ-amino β-ketoesters or β-ketophosphonates as precursors. These compounds can be cyclized to form 3-oxo pyrrolidine-2-carboxylates and 2-phosphonates. These intermediates can then be converted into a variety of substituted pyrrolidines. A key advantage of this methodology is that additional substituents can be regioselectively introduced at the C-4 position of the pyrrolidine (B122466) ring via the formation of a dianion, followed by reaction with an electrophile. The resulting substituted oxo-pyrrolidines can then be aromatized under mild, non-aqueous conditions using air to yield polysubstituted pyrroles.
Table 2: Synthesis of Nitrogen Heterocycles Using N-Sulfinyl Imine Derivatives This table is interactive and can be sorted by clicking on the headers.
| Reaction Type | Starting Materials | Heterocyclic Product | Key Features |
|---|---|---|---|
| Hetero-Diels-Alder | This compound, Conjugated Diene | Dihydrothiazine 1-oxide | [4+2] cycloaddition |
| Domino Reaction | N-p-tolylsulfinimine, Acrylate | 2,5-Dihydropyrrole | Michael/iminoaldol sequence |
| Intramolecular Cyclization | N-sulfinyl δ-amino β-ketoester | 3-Oxo pyrrolidine | Precursor for polysubstituted pyrroles |
| Oxidative Cyclization | Chiral N-sulfinyl imine, Allylic nucleophile | Pyrrolidine | Pd-catalyzed cyclization |
Data sourced from references researchgate.netnih.gov.
Applications in C-H Activation/Annulation Reactions for Nitrogen Heterocycles
The derivatization of this compound into N-sulfonyl imines opens up powerful avenues for constructing complex nitrogen heterocycles through C-H activation and annulation strategies. These reactions are highly valuable as they allow for the efficient assembly of molecular frameworks common in pharmaceuticals and natural products.
A significant application is the organocatalytic [4+2] annulation of N-sulfonyl ketimines with aminochalcones. oaepublish.com This method provides a direct route to benzenesulfonamide-fused tetrahydroquinazoline (B156257) compounds. oaepublish.com The reaction proceeds under mild conditions and demonstrates excellent stereoselectivity, achieving up to 99% enantiomeric excess (ee). oaepublish.com This approach is particularly noteworthy for its ability to construct N-heterocyclic structures that contain challenging 1,3-nonadjacent stereocenters, including a quaternary carbon center. oaepublish.com The combination of two pharmacologically relevant structures, the benzofused sultam and the quinazoline, into a single molecule is a strategic approach in drug design. oaepublish.com
Furthermore, N-sulfonyl imines are employed in various other annulation reactions to build saturated N-heterocycles. For instance, electrochemical strategies have been developed for the chalcogenative annulation of unactivated alkenes, leading to functionalized aziridines, azetidines, pyrrolidines, and piperidines with high regioselectivity. rsc.org Palladium-catalyzed [4+2] annulation reactions have also been utilized to access functionalized piperidine (B6355638) rings, which are among the most prevalent motifs in FDA-approved drugs. researchgate.net These methods highlight the versatility of sulfonyl imine derivatives in constructing diverse and structurally complex nitrogen heterocycles. rsc.orgresearchgate.net
N-Sulfonyl Imines as Synthons
N-sulfonyl imines, which are readily prepared from this compound, are highly valuable synthetic intermediates (synthons) in organic chemistry. researchgate.nettandfonline.com Their electrophilic nature, stemming from the electron-withdrawing sulfonyl group, renders them susceptible to a wide range of nucleophilic attacks and cycloaddition reactions. researchgate.netnih.gov This reactivity, combined with their stability compared to other imine classes, makes them versatile building blocks for synthesizing nitrogen-containing compounds, especially chiral amines and heterocycles. researchgate.netnih.gov
Preparation of N-Sulfonyl Imines
The synthesis of N-sulfonyl imines can be achieved through several reliable methods. The most classical and widely used approach is the direct condensation of an aldehyde with a sulfonamide, a reaction often facilitated by a dehydrating agent or a Lewis acid. tandfonline.comnih.gov A particularly effective precursor for this transformation is this compound (also known as N-Thionyl-p-toluenesulfonamide), which reacts with aldehydes to generate N-sulfonyl imines in situ. tandfonline.comresearchgate.nettcichemicals.com This method, initially described by Kresze, is advantageous as it avoids harsh conditions and is applicable to a broad range of aldehydes, including enolizable ones. tandfonline.com
Modern synthetic protocols have further refined the preparation of N-sulfonyl imines, focusing on efficiency, milder conditions, and catalytic processes. Tris(2,2,2-trifluoroethyl)borate, for example, serves as a mild and general reagent for the condensation of sulfonamides with carbonyl compounds at room temperature. organic-chemistry.orgorganic-chemistry.org Other catalytic systems, such as those combining CuI, L-proline, and TEMPO, enable the one-pot synthesis from alcohols and sulfonamides under green conditions. researchgate.net Pyrrolidine has also been employed as an effective organocatalyst for the biomimetic synthesis of N-sulfonyl imines from aldehydes. organic-chemistry.orgorganic-chemistry.org
Below is a table summarizing various methods for the preparation of N-sulfonyl imines.
| Precursors | Reagents/Catalysts | Key Features |
| Aldehyde + this compound | Lewis Acid (e.g., BF₃·OEt₂, SnCl₄) | In situ generation of the imine; compatible with enolizable aldehydes. tandfonline.com |
| Aldehyde + Sulfonamide | Tris(2,2,2-trifluoroethyl)borate | Mild, room temperature conditions; operationally simple. organic-chemistry.orgorganic-chemistry.org |
| Aldehyde + Sulfonamide | Pyrrolidine (organocatalyst) | Biomimetic, acid- and metal-free conditions; high yields. organic-chemistry.orgorganic-chemistry.org |
| Alcohol + Sulfonamide | CuI / L-proline / TEMPO | One-pot oxidative condensation; green conditions. researchgate.net |
| Aldehyde + Sulfonamide | PhI(OAc)₂ / Iodine | Mild conditions without the need for water removal. nih.gov |
| Arylaldehyde + Sulfonylisocyanate | None (neat or solvent) | Catalyst- and additive-free; releases CO₂ as the only byproduct. organic-chemistry.org |
Applications in Addition, Pericyclic, and Cycloaddition Reactions
The electron-deficient nature of the C=N bond in N-sulfonyl imines makes them excellent electrophiles for a variety of transformations. researchgate.net
Addition Reactions: N-sulfonyl imines readily undergo 1,2-addition reactions with a wide array of nucleophiles. Organometallic reagents, such as Grignard and organolithium compounds, add to the imine carbon to form sulfonamides, which can be subsequently deprotected to yield chiral amines. tandfonline.com The addition of sulfonyl anions to chiral N-sulfinyl imines provides a highly stereoselective route to β-amino sulfones and sulfonamides. nih.gov
Pericyclic Reactions: These imines are effective partners in ene reactions. For instance, N-sulfonyl imines derived from glyoxylates can participate in intramolecular ene reactions to form γ-lactones. researchgate.net Thermal ene reactions with alkenes like cyclohexene (B86901) also proceed with high stereoselectivity. researchgate.net
Cycloaddition Reactions: N-sulfonyl imines are particularly useful in cycloaddition chemistry. They function as dienophiles in [4+2] Diels-Alder reactions with 1,3-dienes to produce tetrahydropyridine (B1245486) derivatives. tandfonline.comresearchgate.net These reactions can be promoted by Lewis acids and provide a powerful method for constructing six-membered nitrogen heterocycles. tandfonline.comresearchgate.net Additionally, photosensitized [4+2] and [2+2] cycloadditions have been developed, allowing for the stereoselective construction of complex polycyclic scaffolds and azetidines through the modulation of the N-sulfonyl imine substrate. nih.gov Base-catalyzed formal [4+2] cycloadditions with cyclic anhydrides have also been reported to produce δ-lactams with high diastereoselectivity. nih.gov
The table below provides examples of these reaction types.
| Reaction Type | Reactants | Product Type |
| Nucleophilic Addition | N-Sulfonyl Imine + Allylsilane/Lewis Acid | Homoallylic Sulfonamide tandfonline.com |
| Ene Reaction | N-Sulfonyl Imine + Alkene | γ,δ-Unsaturated α-Amino Acid Derivative researchgate.net |
| [4+2] Cycloaddition | N-Sulfonyl Imine + 1,3-Diene | Tetrahydropyridine Derivative tandfonline.com |
| [2+2] Cycloaddition | N-Sulfonyl Imine + Alkene (photochemical) | Azetidine Derivative nih.gov |
| Annulation | N-Sulfonyl Imine + Cyclic Anhydride | δ-Lactam nih.gov |
Stereocontrolled Synthesis using N-Sulfonyl Imines
A key advantage of using N-sulfinyl and N-sulfonyl imines in synthesis is the ability to exert a high degree of stereocontrol. The sulfinyl group in chiral N-sulfinyl imines acts as a powerful stereodirecting auxiliary. wikipedia.org When organometallic reagents add to the imine, the sulfinyl group effectively shields one face of the C=N bond, leading to high diastereoselectivity in the formation of the new stereocenter. wikipedia.org This auxiliary can be easily removed under acidic conditions, providing a reliable method for the asymmetric synthesis of amines. wikipedia.org
The addition of sulfonyl anions to chiral N-sulfinyl imines, for example, proceeds with high stereoselectivity to furnish β-amino sulfones and sulfonamides. nih.gov Similarly, domino Michael/Mannich annulation reactions involving N-sulfinyl lithiodienamines and electrophilic alkenes yield chiral 2-amino cyclohexenes with high diastereomeric ratios. nih.gov
In reactions involving achiral N-sulfonyl imines, stereocontrol can be achieved through the use of chiral catalysts. An organocatalytic [4+2] annulation of N-sulfonyl ketimines with aminochalcones, for instance, uses a chiral catalyst to produce tetrahydroquinazolines with excellent enantioselectivity. oaepublish.com Computational studies have helped to elucidate the origins of stereocontrol in some of these reactions, revealing that non-covalent interactions like hydrogen bonding in the transition state are crucial for determining the stereochemical outcome. acs.org These approaches demonstrate the robust capacity of N-sulfonyl imines to serve as synthons in the stereocontrolled synthesis of complex, biologically relevant molecules. oaepublish.comacs.org
Derivatives and Analogues of N Sulfinyl P Toluenesulfonamide in Organic Transformations
Reactions of N-Sulfinylsulfonamides with Various Substrates
N-Sulfinyl-p-toluenesulfonamide (TsN=S=O) is a reactive species characterized by an N=S double bond activated by the strongly electron-withdrawing p-toluenesulfonyl group. This activation renders the compound susceptible to reactions with various nucleophiles and other reagents.
Research has shown that TsN=S=O readily reacts with organotin compounds. For instance, it engages with tributyltin–oxygen and –nitrogen compounds. The reaction with bistributyltin oxide and hexabutyl-N-phenyldistannazane leads to adducts that can subsequently eliminate NN-bistributylstannyltoluene-p-sulphonamide. acs.org This reactivity highlights the electrophilic nature of the sulfur atom in the N=S=O group and its utility in forming new sulfur-nitrogen bonds.
Furthermore, N-sulfinylsulfonamides serve as precursors to highly reactive sulfinyl nitrenes. This transformation opens pathways for the synthesis of other important organosulfur molecules, demonstrating the foundational role of N-sulfinylsulfonamides in expanding the toolkit of sulfur-based reagents.
N-Sulfinylcarbamates as Dienophiles in Asymmetric Reactions
N-sulfinyl compounds, particularly those bearing an electron-withdrawing group like a carbamate (B1207046) or a tosyl group, are effective dienophiles in hetero-Diels-Alder (HDA) reactions. nih.gov These reactions are powerful methods for constructing six-membered heterocycles with multiple stereocenters. The use of chiral catalysts allows for high levels of stereocontrol, making this a valuable strategy in asymmetric synthesis.
Studies have detailed the asymmetric HDA reactions of N-sulfinyl dienophiles with both cyclic and acyclic 1,3-dienes, catalyzed by chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. nih.gov These reactions generally proceed with good to excellent enantioselectivity (70-98% ee) and in high yields when stoichiometric amounts of the Lewis acid catalyst are used. nih.gov
Key findings from these asymmetric HDA reactions include:
Stereochemical Outcome : Cyclic dienes typically yield endo adducts as the major products, while acyclic dienes favor the formation of cis adducts. nih.gov
Catalyst Loading : While stoichiometric amounts of the chiral Lewis acid are often optimal, catalytic amounts (e.g., 10 mol%) can be effective in the presence of an additive like trimethylsilyl (B98337) triflate (TMSOTf), achieving high yields and enantioselectivities (97-98% ee). nih.gov
Synthetic Utility : The resulting cycloadducts are versatile intermediates that can be transformed into valuable building blocks such as N-protected α-amino acid methyl esters, amino alcohols, and homoallylic amines. nih.gov
The table below summarizes representative results from these asymmetric HDA reactions.
| Catalyst System | Diene | Major Product Stereochemistry | Enantiomeric Excess (ee) | Yield |
| Bis(oxazoline)-Cu(II) | Cyclic Dienes | Endo | 70-98% | 60-85% |
| Bis(oxazoline)-Zn(II) | Acyclic Dienes | Cis | 70-98% | 60-85% |
| 10 mol% Chiral Lewis Acid + TMSOTf | Various | - | 97-98% | 68-86% |
This table presents generalized data based on published research findings. nih.gov
Role of p-Toluenesulfonamide (B41071) as a Precursor or Protecting Group
p-Toluenesulfonamide (TsNH2) is a cornerstone reagent in organic synthesis, valued for its dual role as a stable precursor for more complex molecules and as a robust protecting group for amines. nih.gov It is a white, crystalline solid that serves as the starting material for the synthesis of important reagents like Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide) and Dichloramine-T (N,N-dichloro-p-toluenesulfonamide).
As a protecting group, the tosyl group (Ts) is widely used for primary and secondary amines. The resulting N-tosylsulfonamide is stable to a wide range of reaction conditions, including many oxidative and reductive environments and variations in pH. The protection is achieved by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. While the tosyl group is known for its stability, various methods exist for its removal when the synthetic sequence is complete.
N-Alkylation and N-Arylation of Sulfonamides
The functionalization of the sulfonamide nitrogen is a key transformation for creating diverse structures.
N-Alkylation: The nitrogen atom of p-toluenesulfonamide can be alkylated to form secondary or tertiary sulfonamides. A notable method involves the manganese-catalyzed N-alkylation using alcohols as the alkylating agents in a "borrowing hydrogen" process. acs.org This approach is highly atom-economical and allows for the mono-N-alkylation of a wide range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols, providing excellent isolated yields (average 85% for 32 examples). acs.org The plausible mechanism involves the manganese complex temporarily oxidizing the alcohol to an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine. This imine is subsequently reduced by the manganese hydride species generated in the initial oxidation step. acs.org Other catalytic systems, such as those based on palladium, have also been employed for N-alkylation with alcohols. researchgate.net
N-Arylation: The formation of N-aryl sulfonamides is a critical C-N bond-forming reaction. Various transition-metal-catalyzed methods have been developed to achieve this.
Copper-Catalyzed Arylation : Ligand-free copper(I) iodide (CuI) has been shown to efficiently catalyze the N-arylation of sulfonamides with various aryl iodides, producing the desired products in good to excellent yields (up to 91%). organic-chemistry.org
Palladium-Catalyzed Arylation : Palladium-based catalysts are also highly effective. A mild and general method utilizes a palladium(allyl) chloride dimer with a t-BuXPhos ligand to couple methanesulfonamide (B31651) with aryl bromides and chlorides, achieving yields often exceeding 90%. nih.gov This method is particularly valuable as it avoids the use of potentially genotoxic reagents. nih.gov
The following table highlights different catalytic systems used for the N-arylation of sulfonamides.
| Catalyst System | Arylating Agent | Base/Solvent | Yield |
| CuI (ligand-free) | Aryl Iodides | K2CO3 / DMF | Up to 91% |
| [Pd(allyl)Cl]2 / t-BuXPhos | Aryl Bromides/Chlorides | K3PO4 / 2-MeTHF | >90% |
| CuI / Cs2CO3 | Arylboronic Acids | - / DMF | Up to 91% |
This table summarizes data from various reported methodologies. organic-chemistry.orgnih.gov
Conversion to Sulfonyl Chlorides and Fluorides
A common misconception is that p-toluenesulfonamide is a precursor to p-toluenesulfonyl chloride (TsCl). The standard industrial synthesis proceeds in the opposite direction. Toluene is subjected to chlorosulfonation to produce a mixture of ortho- and para-toluenesulfonyl chloride. The desired para isomer (TsCl) is then isolated and subsequently reacted with ammonia (B1221849) or an amine to furnish p-toluenesulfonamide or its N-substituted derivatives.
Sulfonyl Chlorides : The synthesis of p-toluenesulfonamide begins with p-toluenesulfonyl chloride, which is a key intermediate derived from toluene. Therefore, p-toluenesulfonamide is a product of, not a precursor to, the corresponding sulfonyl chloride in conventional synthetic routes.
Sulfonyl Fluorides : Similarly, p-toluenesulfonyl fluoride (B91410) is not typically synthesized from p-toluenesulfonamide. Sulfonyl fluorides are often prepared via halogen exchange from the corresponding sulfonyl chlorides or directly from sulfonic acids. They are increasingly used as alternatives to sulfonyl chlorides in synthesis because they often exhibit different reactivity profiles. For instance, aliphatic sulfonyl fluorides have shown better results than the corresponding chlorides in reactions with amines that contain additional functional groups.
Sulfonamide-Directed C-H Functionalization
The sulfonamide group can act as a directing group in C-H functionalization reactions, enabling the selective modification of otherwise unreactive C-H bonds. This strategy provides a powerful and efficient way to build molecular complexity.
Recent research has demonstrated that the sulfonamide moiety can direct the functionalization of remote, unactivated C(sp³)–H bonds. nih.gov One approach employs photocatalysis, where a photo-excited acridinium (B8443388) catalyst oxidizes the N-alkylsulfonamide to generate a nitrogen-centered radical. This radical can then participate in an intramolecular 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical at a specific site, which can then be trapped by various radical acceptors. nih.gov Another strategy uses palladium catalysis, where the backbone of N-sulfonated peptides can act as a directing group to facilitate the site-specific arylation of a benzylsulfonamide moiety at the C(sp³)–H bond. mdpi.com The N-tosylcarboxamide group has also been reviewed as a traceless directing group for the ortho C-H functionalization of aromatic rings. capes.gov.br
N,N-Dichloro-p-toluenesulfonamide in Aminohalogenation Reactions
N,N-Dichloro-p-toluenesulfonamide, also known as Dichloramine-T, is a derivative of p-toluenesulfonamide that is readily prepared by treating the parent sulfonamide with a source of chlorine, such as a calcium hypochlorite (B82951) solution. organic-chemistry.org It is a crystalline solid that acts as a powerful reagent in organic synthesis.
Dichloramine-T is a versatile source for both aminohalogenation and aziridination reactions of olefins. It can react with functionalized olefins in the presence of a copper(I) chloride catalyst to achieve aminohalogenation. Furthermore, it serves as a nitrogen source for the palladium-catalyzed synthesis of aziridines from electron-deficient α,β-unsaturated alkenes. nih.gov Related N-chloro-p-toluenesulfonamides, such as Chloramine-T and its alkylammonium salts, are also effective aminating agents for olefins, leading to products like allylic amines and aziridines, often catalyzed by iron or manganese porphyrin complexes.
Future Directions and Advanced Research in N Sulfinyl P Toluenesulfonamide Chemistry
Development of Novel Catalytic Systems for N-Sulfinylamine Synthesis
The synthesis of N-sulfinylamines, including N-sulfinyl-p-toluenesulfonamide and related N-sulfinyl imines, has been a major focus of research. The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and substrate scope of these syntheses. Recent advancements have seen a shift towards more sustainable and practical catalytic methods.
Organocatalysis has emerged as a powerful tool for the synthesis of N-sulfinyl imines. For instance, pyrrolidine (B122466) has been successfully employed as an organocatalyst for the biomimetic synthesis of aldimines from aldehydes and amino compounds, including the preparation of N-sulfinyl imines. organic-chemistry.org This method offers high yields under metal- and acid-free conditions. organic-chemistry.org
Metal-based catalysis also continues to play a significant role. A combination of iron(III), L-valine, and 4-OH-TEMPO has been shown to catalyze the one-pot oxidation of alcohols and subsequent condensation with sulfinamides to afford N-sulfinyl imines in very good yields under mild conditions. organic-chemistry.org Copper(I) iodide (CuI) in combination with L-proline and TEMPO has also been used to develop an efficient one-pot synthesis of N-sulfinyl- and N-sulfonylimines from alcohols and sulfinamides or sulfonamides. researchgate.net Furthermore, titanium(IV) ethoxide (Ti(OEt)4) has been utilized for the microwave-promoted, solvent-free synthesis of optically pure N-(tert-butylsulfinyl)imines. organic-chemistry.org
Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. Amberlyst-15, a solid acid catalyst, has been effectively used for the synthesis of N-(tert-butylsulfinyl)imines under microwave irradiation, providing high yields and operational simplicity. organic-chemistry.org
More recently, photoredox catalysis has opened up new avenues for the synthesis of highly functionalized sulfinamides. acs.org This approach utilizes a photocatalyst to react 1,4-dihydropyridine (B1200194) with N-sulfinylamines to produce the corresponding sulfinamides in good yields, with the potential for gram-scale synthesis and post-modification of complex molecules. acs.org
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Pyrrolidine (Organocatalyst) | Aldimine synthesis from aldehydes and amino compounds | Metal- and acid-free, high yields, simple conditions | organic-chemistry.org |
| Fe(III), L-valine, 4-OH-TEMPO | One-pot oxidation of alcohols and condensation with sulfinamides | Mild conditions, very good yields | organic-chemistry.org |
| CuI, L-proline, TEMPO | One-pot condensation of alcohols with sulfinamides/sulfonamides | Mild and green conditions, good to excellent yields | researchgate.net |
| Ti(OEt)4 | Microwave-promoted condensation of carbonyls with sulfinamides | Simple, environmentally friendly, excellent yields | organic-chemistry.org |
| Amberlyst-15 (Heterogeneous) | Synthesis of N-(tert-butylsulfinyl)imines | Easy to handle, inexpensive, reusable, high yields | organic-chemistry.org |
| Photoredox Catalyst | Alkylation of N-sulfinylamines | High functionalization, gram-scale synthesis possible | acs.org |
Exploration of New Reaction Pathways and Transformations
Beyond its use in the synthesis of amines, researchers are actively exploring new reaction pathways and transformations involving this compound and its derivatives. These efforts aim to unlock new synthetic possibilities and create novel molecular architectures.
One area of exploration is the use of this compound in Wittig-type reactions. It has been shown to react with O=C–, C=C–, and N=C–substituted methylenetriphenylphosphoranes, leading to the formation of TsN=C-conjugated thione S-imides. The structure of these adducts has been confirmed by X-ray diffraction.
Another significant transformation is the direct synthesis of sulfonamides from sulfonic acids or their sodium salts using this compound. This method, often performed under microwave irradiation, demonstrates good functional group tolerance and provides high yields of a wide range of sulfonamides. The indium-catalyzed sulfonylation of amines with this compound also offers an efficient route to sulfonamides in excellent yields.
Photoredox catalysis has enabled the alkylation of sulfinylamines to produce highly functionalized sulfinamides. These sulfinamides can then be converted into other important S(VI) derivatives like sulfonimidamides and sulfonimidate esters in a one-pot process. acs.org This pathway allows for the introduction of a variety of functional groups that are not compatible with traditional methods using Grignard reagents. acs.org
The development of novel N-sulfinyl reagents is also expanding the scope of these transformations. For example, a new N-silyl sulfinylamine reagent, TIPS-NSO, allows for the rapid preparation of a broad range of primary sulfinamides from various organometallic reagents. acs.org These primary sulfinamides can then be readily converted to sulfonimidamides. acs.org
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides and related compounds. This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient processes. A notable example is the synthesis of N-sulfonylimines through the condensation of sulfonamides and aldehydes using neutral aluminum oxide (Al2O3) as a reusable dehydrating agent. nih.gov This method is performed under green and catalyst-free conditions, offering high yields and simple experimental procedures. nih.gov The use of water as a "green" solvent has also been explored for the sustainable synthesis of sulfonamides from sodium sulfinate and nitroarenes. researchgate.net
Flow chemistry is another modern approach being applied to the synthesis of sulfonamides. acs.org This technology offers several advantages over traditional batch processes, including enhanced safety, better process control, and easier scalability. acs.org A rapid and eco-friendly synthesis of a sulfonamide library has been demonstrated using a meso-reactor apparatus. acs.org This flow-based method minimizes waste and utilizes green media and non-toxic reactants for the sequential synthesis of primary, secondary, and tertiary sulfonamides. acs.org The integration of flow chemistry with methods for determining residual p-toluenesulfonamide (B41071), as demonstrated in the analysis of ice cream, highlights the potential for comprehensive quality control in continuous manufacturing processes. nih.gov
Advanced Computational Modeling for Reaction Design and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of this compound and related compounds in chemical reactions. DFT calculations are being used to elucidate reaction mechanisms, analyze the electronic properties of intermediates, and guide the design of new reagents and catalysts. nih.govrsc.org
For instance, DFT studies have been conducted to investigate the free energy profile of the energy-transfer-mediated 1,2-sulfonylamination of styrene (B11656) with N-sulfonyl ketimine. nih.gov These studies have provided insights into the electronic properties of the generated iminyl and tosyl radicals, helping to understand the reaction mechanism and regioselectivity. nih.govrsc.org
Computational methods are also employed to analyze the structural and spectroscopic properties of p-toluenesulfonamide and its derivatives. researchgate.net Techniques such as Normal Coordinate Analysis (NCA), Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms-in-Molecules (QTAIM) are used to study intramolecular interactions and molecular stability. researchgate.net Furthermore, computational tools like Hirshfeld surface analysis can reveal the nature of intermolecular interactions, while Fukui functions can predict sites of chemical reactivity. researchgate.net This fundamental understanding is crucial for designing new molecules with desired properties.
The combination of experimental and computational approaches provides a powerful strategy for reaction design and optimization. For example, in the development of cocrystals of poorly soluble drugs, computational methods can be used to screen for suitable coformers, which can then be experimentally validated. researchgate.net
| Computational Method | Application in this compound Chemistry | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, analysis of electronic properties of intermediates, prediction of bio-activity. | nih.govrsc.orgresearchgate.net |
| Normal Coordinate Analysis (NCA) | Comprehensive vibrational spectral assignments. | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Explanation of stability due to intramolecular interactions. | researchgate.net |
| Quantum Theory of Atoms-in-Molecules (QTAIM) | Study of various intramolecular interactions. | researchgate.net |
| Hirshfeld Surface Analysis | Exploration of the nature of intermolecular interactions. | researchgate.net |
| Fukui Functions | Revelation of chemical selectivity or reactivity sites. | researchgate.net |
Potential for Applications in Materials Science and Medicinal Chemistry Beyond Intermediates
While this compound is well-established as a versatile intermediate in organic synthesis, its potential applications in materials science and as a final active molecule in medicinal chemistry are areas of growing interest.
In medicinal chemistry, the sulfonamide functional group is a well-known pharmacophore found in a wide range of therapeutic agents. While often used as a building block, there is potential for this compound itself or its close derivatives to exhibit biological activity. For instance, its potential antimicrobial activity is an area that could be further explored for the development of new therapeutic agents. The ability to generate diverse libraries of sulfonamides using modern synthetic methods, including those involving this compound, facilitates the screening for new drug candidates.
In materials science, the properties of molecules containing the p-toluenesulfonamide moiety are being investigated. For example, derivatives of p-toluenesulfonamide are used in polymerization reactions, where they can act as chain transfer agents to control the molecular weight and architecture of polymers. patsnap.com The rigid structure and potential for hydrogen bonding of the sulfonamide group could be exploited in the design of new materials with specific properties, such as organic semiconductors, liquid crystals, or functional polymers. The ability to form cocrystals with other molecules, as demonstrated with the drug cilnidipine, also suggests potential applications in crystal engineering and the development of new solid-state materials with tailored properties. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing N-Sulfinyl-p-toluenesulfonamide, and what critical parameters influence yield?
- Answer : Synthesis typically involves sulfonamide formation using p-toluenesulfonyl chloride and a sulfinylamine derivative. Key parameters include:
- Reagent stoichiometry : A 1:1 molar ratio of p-toluenesulfonyl chloride to the sulfinylamine precursor minimizes side reactions.
- Temperature control : Reactions are conducted at 0–5°C to prevent decomposition of the sulfinyl group.
- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures solubility and reaction efficiency .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using recrystallization in ethanol/water mixtures.
Q. How can researchers characterize the structural integrity of this compound?
- Answer : Use a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : H and C NMR identify proton environments and confirm sulfinyl group geometry (e.g., axial vs. equatorial).
- X-ray crystallography : Resolves bond angles and dihedral angles, critical for verifying sulfinyl stereochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
Q. What are the stability profiles of this compound under varying storage conditions?
- Answer : Stability is highly dependent on:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the sulfinyl group.
- Light exposure : Amber glassware minimizes photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) to avoid sulfinyl-to-sulfone oxidation .
Advanced Research Questions
Q. How can researchers address challenges in multi-step syntheses involving this compound intermediates?
- Answer : Optimize reaction pathways by:
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during sulfonylation.
- Catalytic systems : Employ palladium catalysts for cross-coupling reactions to introduce aryl/alkyl substituents without degrading the sulfinyl moiety .
- Solvent effects : Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction rates in SN2 displacements .
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Answer : Discrepancies often arise from tautomerism or conformational flexibility. Mitigation strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., sulfinyl inversion barriers).
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and validate experimental spectra .
- Comparative analysis : Cross-reference with structurally analogous sulfonamides (e.g., N-cyclohexyl-p-toluenesulfonamide) to isolate artifacts .
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?
- Answer : The sulfinyl group acts as a chiral director:
- Steric effects : Bulky substituents on the sulfinyl nitrogen hinder backside attack, favoring retention of configuration.
- Electronic effects : Electron-withdrawing groups increase electrophilicity at the sulfur center, accelerating SNAr (nucleophilic aromatic substitution) reactions .
- Experimental validation : Kinetic isotope effects (KIEs) and Hammett plots quantify electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
